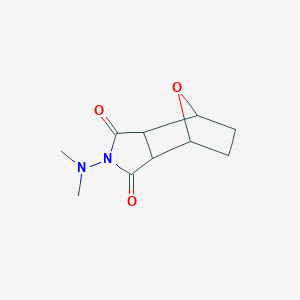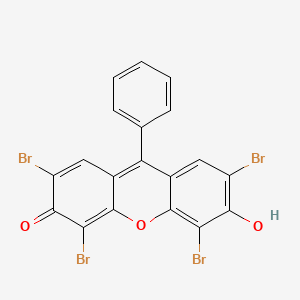
1-Chloropentane;manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropentane: is an alkyl halide with the chemical formula CH₃(CH₂)₄Cl . It is a colorless, flammable liquid that is commonly used in organic synthesis. Manganese is a transition metal with the symbol Mn and atomic number 25 . It is an essential trace element for all known living organisms and is used in various industrial applications, including the production of steel and aluminum alloys.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloropentane can be synthesized from 1-pentanol by treatment with hydrogen chloride. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the conversion of the alcohol to the corresponding alkyl halide .
Industrial Production Methods: In industrial settings, 1-chloropentane is produced through the chlorination of pentane. This process involves the free-radical halogenation of pentane using chlorine gas under ultraviolet light or heat to initiate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloropentane undergoes various types of chemical reactions, including:
Substitution Reactions: In which the chlorine atom is replaced by another atom or group.
Elimination Reactions: In which the chlorine atom and a hydrogen atom are removed to form an alkene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium hydroxide (KOH) and sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination Reactions: Common reagents include strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution Reactions: 1-Pentanol
Elimination Reactions: Pentene
Wissenschaftliche Forschungsanwendungen
1-Chloropentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biological Studies: As a model compound to study the effects of alkyl halides on biological systems.
Industrial Applications: In the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-chloropentane in chemical reactions typically involves the formation of a carbocation intermediate. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .
Vergleich Mit ähnlichen Verbindungen
1-Chlorobutane: Similar to 1-chloropentane but with one less carbon atom.
1-Chlorohexane: Similar to 1-chloropentane but with one more carbon atom.
2-Chloropentane: An isomer of 1-chloropentane with the chlorine atom on the second carbon.
Uniqueness: 1-Chloropentane is unique in its specific chain length and position of the chlorine atom, which affects its reactivity and physical properties compared to other chlorinated alkanes .
Eigenschaften
CAS-Nummer |
91153-65-0 |
|---|---|
Molekularformel |
C5H10ClMn- |
Molekulargewicht |
160.52 g/mol |
IUPAC-Name |
1-chloropentane;manganese |
InChI |
InChI=1S/C5H10Cl.Mn/c1-2-3-4-5-6;/h1-5H2;/q-1; |
InChI-Schlüssel |
KJUSEPDABJMYKU-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]CCCCCl.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


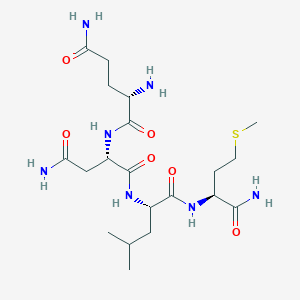
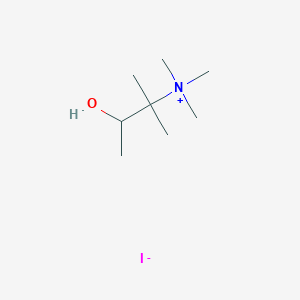
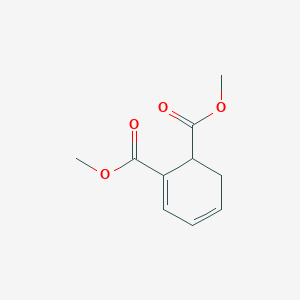
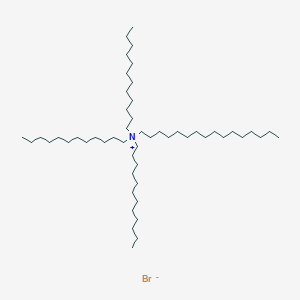
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
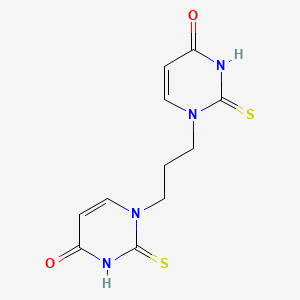
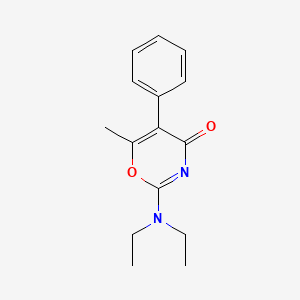
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)

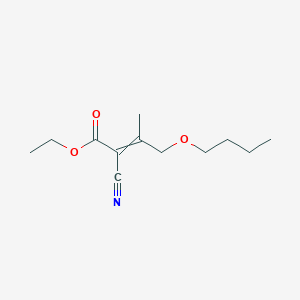
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
